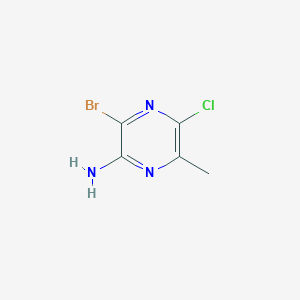

3-Bromo-5-chloro-6-methylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrClN3 |

|---|---|

Molecular Weight |

222.47 g/mol |

IUPAC Name |

3-bromo-5-chloro-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C5H5BrClN3/c1-2-4(7)10-3(6)5(8)9-2/h1H3,(H2,8,9) |

InChI Key |

OQRJGASJYRIILG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)Br)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanism Studies of 3 Bromo 5 Chloro 6 Methylpyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyrazinamines

The pyrazine (B50134) ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. youtube.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial, and the pyrazine nitrogens play a key role in delocalizing the negative charge, thereby activating the ring towards SNAr. youtube.com

Competitive Halogen Displacement Studies

In a dihalogenated compound such as 3-Bromo-5-chloro-6-methylpyrazin-2-amine, the regioselectivity of nucleophilic substitution is a critical consideration. The two halogen atoms, bromine at C3 and chlorine at C5, are positioned differently with respect to the activating nitrogen atoms and the other substituents.

The reactivity of halogens as leaving groups in SNAr reactions is often counterintuitive compared to SN1 and SN2 reactions. The rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. youtube.com Therefore, the most electronegative halogen, fluorine, often acts as the best leaving group because it polarizes the C-X bond most effectively, making the carbon more electrophilic. However, in the absence of fluorine, the relative leaving group ability can be influenced by other factors.

For this compound, the position of the halogen is paramount. The chlorine at C5 is para to one ring nitrogen and ortho to the other, while the bromine at C3 is ortho to both a ring nitrogen and the amino group. The ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate is greatest for attack at positions ortho and para to them. youtube.com

A study on the analogous 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) showed that reaction with ammonia (B1221849) selectively displaces the chlorine at the 4-position (equivalent to the 5-position in the pyrazine system, being para to a ring nitrogen). researchgate.net This suggests that the chlorine at the C5 position of this compound would be more susceptible to nucleophilic attack than the bromine at the C3 position. The C5 position benefits from charge delocalization onto the para nitrogen atom, providing significant stabilization to the intermediate.

| Position of Attack | Halogen Leaving Group | Electronic Factors | Predicted Reactivity |

|---|---|---|---|

| C5 | Chlorine | Ortho and para to ring nitrogens; strong resonance stabilization of Meisenheimer complex. | More Reactive Site |

| C3 | Bromine | Ortho to a ring nitrogen and the amino group; stabilization is present but potentially less effective than at C5. | Less Reactive Site |

Electrophilic Aromatic Substitution (EAS) on the Pyrazine Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, a reaction characteristic of electron-rich aromatic systems like benzene (B151609). masterorganicchemistry.commsu.edu However, the pyrazine ring is highly electron-deficient, a consequence of the inductive electron withdrawal by the two nitrogen atoms. This inherent "π-deficient" character deactivates the ring towards attack by electrophiles. cmu.eduacs.org

Attempts at direct electrophilic halogenation on pyrazine nuclei are often unsuccessful due to this deactivation. cmu.eduacs.org The presence of an activating group, such as the 2-amino group in this compound, can increase the electron density of the ring. Amino groups are powerful activating, ortho-, para-directing substituents in EAS. msu.edu Despite this, the combined deactivating effect of the two ring nitrogens and the two halogen atoms generally outweighs the activating effect of the single amino group. Therefore, this compound is expected to be highly unreactive towards standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.comyoutube.com If a reaction were to occur under harsh conditions, it would likely be directed by the amino group to the only available ortho position, C3, which is currently occupied by bromine.

Directed Ortho-Metalation (DoM) and Lithiation Strategies for Pyrazine Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings, particularly those that are poor substrates for EAS. wikipedia.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles. wikipedia.orgbaranlab.org

The amino group (-NH2) or a protected form, such as a carbamate, can serve as an effective DMG. cmu.eduwikipedia.org In this compound, the primary amino group can direct the lithiation to the adjacent C3 position. The mechanism involves coordination of the organolithium reagent to the heteroatom of the DMG, followed by deprotonation of the nearest ortho proton. wikipedia.org

However, in this specific molecule, the C3 position is substituted with a bromine atom. This introduces a competing reaction pathway: lithium-halogen exchange. For aryl bromides and iodides, lithium-halogen exchange is often faster than deprotonation (DoM). uwindsor.ca Therefore, treating this compound with an alkyllithium reagent like n-butyllithium would likely result in the formation of a 3-lithiated pyrazine species via Br-Li exchange, rather than deprotonation. This lithiated intermediate is still a valuable synthon for introducing a wide range of electrophiles at the C3 position.

| Pathway | Reagent | Position | Mechanism | Outcome |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi, sec-BuLi | C3 | Exchange of Br for Li. Faster for bromides. uwindsor.ca | Formation of 3-lithio-5-chloro-6-methylpyrazin-2-amine. |

| Directed Ortho-Metalation (DoM) | LDA, LiTMP | (Hypothetical) C-H position | Deprotonation directed by the amino group. Requires a C-H bond ortho to the DMG. | Not applicable as the ortho C3 position is halogenated. |

Radical Reactions and Their Influence on this compound Transformation

Radical reactions offer an alternative pathway for the functionalization of heterocyclic compounds. The transformation of this compound under radical conditions could proceed through several mechanisms. One possibility is the homolytic cleavage of the C-Br or C-Cl bond, initiated by UV light or a radical initiator. The C-Br bond is weaker than the C-Cl bond and would be expected to cleave more readily, generating a pyrazinyl radical at the C3 position. This radical could then participate in various propagation steps, such as hydrogen atom abstraction from a solvent or addition to a double bond.

Furthermore, pyrazine derivatives can form radical cations under certain oxidative conditions. These intermediates can play a significant role in subsequent reactions, including mutagen formation in Maillard reactions. The stability and reactivity of such radical species derived from this compound would be influenced by the electronic properties of the substituents. The electron-donating amino and methyl groups would help stabilize a radical cation, while the electron-withdrawing halogens would have a destabilizing effect.

Derivatization and Advanced Functionalization Strategies of 3 Bromo 5 Chloro 6 Methylpyrazin 2 Amine

Amination Reactions for Nitrogen-Containing Derivatives of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are instrumental in the synthesis of nitrogen-containing derivatives of this compound. This methodology facilitates the formation of C-N bonds by coupling the pyrazine (B50134) core with a wide range of primary and secondary amines. The differential reactivity of the C-Br and C-Cl bonds often allows for selective amination. Generally, the C-Br bond is more reactive than the C-Cl bond under typical Buchwald-Hartwig conditions, enabling regioselective substitution at the C3 position.

Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. For instance, employing bulky electron-rich phosphine (B1218219) ligands such as XPhos or SPhos can enhance catalytic activity and promote the amination of the less reactive C-Cl bond if desired. The careful selection of the base is also crucial to modulate the reactivity and prevent undesired side reactions.

Below is a representative table of amination reactions performed on this compound.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 3-(Morpholin-4-yl)-5-chloro-6-methylpyrazin-2-amine | 85 |

| 2 | Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 3-(Phenylamino)-5-chloro-6-methylpyrazin-2-amine | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | THF | 80 | 3-(Benzylamino)-5-chloro-6-methylpyrazin-2-amine | 82 |

| 4 | Piperidine | Pd(OAc)₂ | DavePhos | LiHMDS | Toluene | 100 | 3-(Piperidin-1-yl)-5-chloro-6-methylpyrazin-2-amine | 88 |

Carbon-Carbon Bond Formation at Pyrazine Ring Positions

The introduction of carbon-based substituents on the pyrazine ring is a powerful strategy to expand molecular complexity and modulate the electronic properties of the scaffold. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are widely employed for this purpose.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a versatile method for introducing aryl, heteroaryl, and alkyl groups. The reaction conditions can be tuned to favor substitution at either the C3 or C5 position, leveraging the differential reactivity of the carbon-halogen bonds.

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further transformations or for their role in biological interactions. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The following table summarizes various carbon-carbon bond-forming reactions on the this compound scaffold.

| Entry | Coupling Partner | Reaction Type | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 3-Phenyl-5-chloro-6-methylpyrazin-2-amine | 92 |

| 2 | 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 3-(4-Methoxyphenyl)-5-chloro-6-methylpyrazin-2-amine | 89 |

| 3 | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | - | Et₃N | THF | 3-(Phenylethynyl)-5-chloro-6-methylpyrazin-2-amine | 75 |

| 4 | (Trimethylsilyl)acetylene | Sonogashira | Pd(PPh₃)₄/CuI | - | DIPA | Toluene | 3-((Trimethylsilyl)ethynyl)-5-chloro-6-methylpyrazin-2-amine | 81 |

Orthogonal Functionalization and Sequential Halogen Exchange

The presence of two different halogen atoms on the pyrazine ring allows for orthogonal functionalization, where each halogen can be selectively replaced in a stepwise manner. This sequential halogen exchange strategy is highly valuable for the synthesis of complex, unsymmetrically substituted pyrazine derivatives. The greater reactivity of the C-Br bond compared to the C-Cl bond is the key to this selectivity.

For instance, a Suzuki or Buchwald-Hartwig reaction can be performed selectively at the C3 position, leaving the C5-chloro substituent intact for a subsequent, different cross-coupling reaction. This approach provides a powerful tool for the controlled and systematic derivatization of the pyrazine core.

A typical sequence might involve a Sonogashira coupling at the C3-bromo position, followed by a Suzuki coupling at the C5-chloro position under more forcing conditions or with a more active catalyst system.

| Step | Reaction Type | Position | Reagent | Catalyst/Conditions | Product |

| 1 | Sonogashira | C3 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 3-(Phenylethynyl)-5-chloro-6-methylpyrazin-2-amine |

| 2 | Suzuki | C5 | 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 3-(Phenylethynyl)-5-(4-fluorophenyl)-6-methylpyrazin-2-amine |

Cycloaddition Reactions and Annulation Strategies Involving the Pyrazine Moiety

The pyrazine ring, being an electron-deficient system, can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. While the inherent aromaticity of the pyrazine ring makes it less reactive as a diene compared to non-aromatic systems, the presence of activating groups can facilitate such transformations. The amino and methyl groups on the this compound scaffold can influence the electronic properties and reactivity of the pyrazine core in cycloaddition reactions.

Furthermore, annulation strategies, where a new ring is fused to the pyrazine core, can be achieved through intramolecular reactions of suitably functionalized derivatives. For example, a derivative with an ortho-alkynyl-substituted aryl group at the C3 position could potentially undergo an intramolecular cyclization to form a fused polycyclic system.

While specific examples for this compound are not extensively documented, the general principles of pyrazine chemistry suggest that such transformations are feasible and could lead to the synthesis of novel heterocyclic systems.

Synthesis of Bridged and Polycyclic Systems Incorporating this compound Scaffolds

The construction of bridged and polycyclic systems incorporating the this compound scaffold represents a significant step towards creating complex, three-dimensional molecular architectures. These structures can exhibit unique biological activities and material properties.

One approach to synthesizing such systems involves multi-step sequences that utilize the functional handles on the pyrazine ring. For example, a derivative functionalized with reactive groups at both the C3 and C5 positions could undergo a macrocyclization or a bridging reaction with a suitable linker.

Another strategy involves intramolecular cyclization reactions. For instance, if the amino group at C2 is acylated with a long chain containing a terminal alkyne, a subsequent intramolecular Sonogashira coupling with the C3-bromo position could lead to a bridged macrocyclic structure. The development of such synthetic routes is a challenging but rewarding area of research, offering access to novel and structurally diverse compounds.

Spectroscopic and Advanced Analytical Characterization of Halogenated Pyrazinamines

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Bromo-5-chloro-6-methylpyrazin-2-amine (molecular formula: C₅H₅BrClN₃), HRMS provides a precise mass measurement that can confirm its molecular formula.

The theoretical exact mass of the monoisotopic molecular ion [M]⁺ is calculated to be 219.9407 Da. However, the presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. The most abundant peak corresponds to the molecule containing the most common isotopes, [C₅H₅⁷⁹Br³⁵ClN₃]⁺. Other peaks in the isotopic cluster, such as [M+2]⁺ and [M+4]⁺, will have predictable relative intensities, providing a unique fingerprint that confirms the presence and number of bromine and chlorine atoms.

Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, often yielding the protonated molecular ion [M+H]⁺. For a related compound, 2-amino-3-bromo-5-methylpyrazine (B112963), an ESI-MS analysis showed a prominent [M+H]⁺ peak at m/z 190.2, confirming its molecular weight. chemicalbook.com For this compound, the [M+H]⁺ ion would be expected around m/z 221.9480.

Fragment analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Likely fragmentation pathways for this compound under electron ionization (EI) or collision-induced dissociation (CID) could include the loss of the bromine atom, the chlorine atom, a methyl radical (•CH₃), or the elimination of neutral molecules like hydrogen cyanide (HCN). These fragmentation patterns help to piece together the molecular structure and confirm the connectivity of the atoms.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Isotope |

|---|---|---|

| [C₅H₅⁷⁹Br³⁵ClN₃]⁺ | 219.9407 | [M]⁺ |

| [C₅H₅⁸¹Br³⁵ClN₃]⁺ | 221.9387 | [M+2]⁺ |

| [C₅H₅⁷⁹Br³⁷ClN₃]⁺ | 221.9378 | [M+2]⁺ |

| [C₅H₅⁸¹Br³⁷ClN₃]⁺ | 223.9357 | [M+4]⁺ |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ⁷⁹Br, ³⁵Cl) for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A multi-nuclear approach provides a complete picture of the molecular framework.

¹H NMR Spectroscopy : This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the pyrazine (B50134) ring itself has no attached protons. Therefore, the ¹H NMR spectrum is expected to be relatively simple, showing two main signals: one for the methyl group (-CH₃) and another for the primary amine group (-NH₂). The methyl protons would appear as a sharp singlet, likely in the range of δ 2.4-2.6 ppm. The amine protons would appear as a broader singlet, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.5-5.5 ppm. For comparison, the related compound 2-amino-3-bromo-5-methylpyrazine shows its methyl protons at δ 2.41 ppm and its amine protons at δ 4.93 ppm. chemicalbook.com

¹³C NMR Spectroscopy : This spectrum reveals the carbon skeleton of the molecule. Five distinct signals are expected for this compound: four for the pyrazine ring carbons and one for the methyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon bearing the amino group (C2) would be significantly shielded, while the carbons bonded to the electronegative bromine (C3) and chlorine (C5) atoms would be deshielded. The methyl carbon would appear at a high field (low ppm value), typically around δ 15-25 ppm.

¹⁵N, ⁷⁹Br, and ³⁵Cl NMR Spectroscopy : These nuclei are less commonly analyzed for routine structural confirmation due to various technical challenges. ¹⁵N NMR has low natural abundance and sensitivity but can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazine ring and the amino group. The halogen nuclei, ⁷⁹Br and ³⁵Cl, are quadrupolar, which leads to very broad resonance signals, making them difficult to observe with high resolution on standard NMR instruments. While specialized techniques can be used, ¹H and ¹³C NMR are generally sufficient for structural proof of this type of molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.5 | Singlet |

| ¹H | -NH₂ | ~5.0 (variable) | Broad Singlet |

| ¹³C | -CH₃ | ~20 | Quartet (in ¹H-coupled) |

| ¹³C | C2 (-NH₂) | ~155 | Singlet |

| ¹³C | C3 (-Br) | ~120 | Singlet |

| ¹³C | C5 (-Cl) | ~145 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, key characteristic absorptions would include:

N-H Stretching : The primary amine group will show two distinct bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching : The methyl group will exhibit stretching vibrations just below 3000 cm⁻¹.

N-H Bending : The amine scissoring motion typically appears around 1600-1650 cm⁻¹.

Pyrazine Ring Vibrations : C=N and C=C stretching vibrations of the aromatic ring will cause a series of sharp bands between 1400 and 1600 cm⁻¹.

C-Halogen Stretching : The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The symmetric vibrations of the pyrazine ring are often more prominent in the Raman spectrum.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | Scissoring (Bend) | 1600 - 1650 | Medium-Strong |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | 2900 - 3000 | Medium |

| Pyrazine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Bond | Stretch | 600 - 800 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR spectroscopy provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing atomic positions with high precision.

A successful crystallographic analysis of this compound would provide:

Bond Lengths and Angles : Precise measurement of all bond lengths (e.g., C-C, C-N, C-Cl, C-Br) and angles, confirming the geometry of the pyrazine ring and its substituents.

Molecular Conformation : Determination of the planarity of the pyrazine ring and the orientation of the substituent groups.

Intermolecular Interactions : Crucial insights into how the molecules pack in the crystal lattice. This would reveal the presence of intermolecular hydrogen bonds, likely involving the amine group's hydrogens acting as donors and the pyrazine ring's nitrogen atoms acting as acceptors (N-H···N). Furthermore, the presence of bromine and chlorine atoms makes the formation of halogen bonds possible, where the halogen acts as an electrophilic species interacting with a nucleophile on an adjacent molecule. nih.govresearchgate.net These non-covalent interactions are critical in determining the material's solid-state properties.

Although specific crystallographic data for this compound is not publicly available, studies on other halogenated heterocycles confirm the importance of both hydrogen and halogen bonding in their crystal structures. mdpi.com

Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Gas Chromatography (GC) : GC is suitable for volatile and thermally stable compounds. Due to the polarity of the amine group, direct analysis of this compound might lead to peak tailing on standard nonpolar columns. Analysis may be improved by using more polar columns or by derivatization of the amine group (e.g., silylation) to increase volatility and reduce polarity. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides both retention time for purity assessment and mass spectral data for peak identification. An electron capture detector (ECD) would also be highly sensitive to this halogenated molecule.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of a wide range of compounds. For a moderately polar compound like this pyrazinamine, reversed-phase HPLC would be the method of choice. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a buffer or acid additive, would be used for separation. Detection is typically achieved using a UV detector, as the pyrazine ring is a strong chromophore, or a mass spectrometer (LC-MS) for greater sensitivity and specificity. HPLC is the primary method used to determine the purity of the final product, typically expressed as a percentage of the main peak area relative to the total area of all peaks.

Capillary electrophoresis (CE) is another high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field, but HPLC and GC are more commonly employed for routine purity analysis of such molecules.

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Chloro 6 Methylpyrazin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for predicting the geometry, energy, and chemical reactivity of compounds like 3-Bromo-5-chloro-6-methylpyrazin-2-amine.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations can be employed to determine its most stable three-dimensional structure (ground state geometry). By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), researchers can optimize the molecular geometry to find the lowest energy conformation.

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazine (B50134) ring and the orientation of the amino and methyl groups relative to the ring can be precisely determined. The electronic properties derived from DFT, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap often suggests higher chemical reactivity.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate energetic information. For this compound, these high-level calculations could be used to obtain benchmark energies and to validate the results from more cost-effective DFT methods.

Furthermore, ab initio methods are particularly well-suited for predicting spectroscopic properties. For example, they can be used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra, or the electronic transitions that are observed in UV-Visible spectroscopy. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study molecules in a more realistic environment, such as in a solvent or interacting with other molecules. For this compound, MD simulations could be used to explore its conformational landscape over time. This would involve simulating the motion of the atoms in the molecule by solving Newton's equations of motion.

MD simulations are particularly useful for understanding how the molecule interacts with its surroundings. For example, simulations in a water box could reveal the patterns of hydrogen bonding between the amino group and water molecules. This information is critical for understanding the solubility and transport properties of the molecule. Furthermore, MD simulations can be used to study the interactions between this compound and biological macromolecules, such as proteins, which is a key aspect of drug design and discovery.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition state, which is the high-energy intermediate that connects reactants and products. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For this compound, computational transition state modeling could be used to study various reactions, such as electrophilic aromatic substitution or nucleophilic attack. By calculating the energy barrier for different possible reaction pathways, researchers can predict which reactions are most likely to occur. This knowledge is fundamental for designing synthetic routes and for understanding the chemical stability of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure determination. Quantum chemical methods, particularly DFT, can be used to calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) of this compound. These calculations provide a theoretical NMR spectrum that can be directly compared with experimental results, aiding in the assignment of peaks and the confirmation of the molecular structure.

IR Frequencies: As mentioned earlier, both DFT and ab initio methods can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, chemists can identify the characteristic functional groups present in the molecule and confirm its identity.

Below is an illustrative table of how predicted spectroscopic data for a related compound, pyrazine, might be presented.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | 8.6 | 8.5 |

| ¹³C NMR Chemical Shift (ppm) | 145 | 145 |

| Major IR Frequency (cm⁻¹) | 3050 (C-H stretch) | 3045 (C-H stretch) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Related Pyrazinamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These studies are particularly important in the fields of drug discovery and materials science.

For pyrazinamine derivatives, QSAR studies have been used to develop models that can predict their biological activities, such as antitubercular or anticancer effects, based on their molecular descriptors. These descriptors can be calculated from the molecular structure and include electronic, steric, and hydrophobic parameters.

A hypothetical QSAR/QSPR study involving this compound would first involve calculating a range of molecular descriptors for this compound and a series of structurally related pyrazinamines with known activities or properties. Then, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity or property. Such a model could then be used to predict the activity of new, unsynthesized pyrazinamine derivatives, thereby guiding the design of more potent or effective compounds.

An example of descriptors that might be used in a QSAR study of pyrazinamine derivatives is shown in the table below.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Influences size and diffusion |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| Dipole Moment | Measure of the polarity of the molecule | Affects intermolecular interactions |

Information Scarcity Precludes Detailed Analysis of this compound

The versatile nature of halogenated pyrazines suggests that this compound could theoretically serve as a valuable intermediate in organic synthesis. The presence of bromine, chlorine, and amine functional groups on the pyrazine ring offers multiple reaction sites for derivatization and the construction of more complex molecular architectures. However, without specific examples from peer-reviewed literature or patents, any discussion of its applications would be purely speculative.

In the realm of medicinal chemistry, related pyrazine derivatives have been explored for their potential as kinase inhibitors and as scaffolds for novel pharmaceutical agents. The structural alerts present in this compound could make it a candidate for such investigations. For instance, the aminopyrazine core is a known pharmacophore in several kinase inhibitors. The bromo and chloro substituents could be utilized for cross-coupling reactions to introduce further diversity and modulate biological activity. Despite this potential, there are no specific studies that detail its use as an intermediate for potential kinase inhibitors, enzyme modulators, or as a building block for new pharmaceutical scaffolds.

Similarly, the application of this compound in materials science remains undocumented. While nitrogen-containing heterocycles are of interest in the development of optoelectronic and polymeric materials, as well as organic semiconductors, there is no evidence to suggest that this particular compound has been investigated for these purposes.

Due to the absence of concrete research findings and data tables specific to this compound, it is not possible to provide a thorough and informative article that adheres to the requested detailed outline. The scientific community has yet to publish specific applications for this compound, limiting any discussion to generalities based on the broader class of halogenated aminopyrazines.

Applications of 3 Bromo 5 Chloro 6 Methylpyrazin 2 Amine As a Synthetic Synthon and Building Block

Applications in Agrochemical and Specialty Chemical Development

The general class of halogenated and aminated pyrazines is of significant interest to agrochemical research. The specific arrangement of the bromo, chloro, methyl, and amine functional groups on the pyrazine (B50134) ring of 3-Bromo-5-chloro-6-methylpyrazin-2-amine provides multiple reaction sites for further chemical modification. These sites could be exploited to build more complex molecules with desired physiological effects on pests or plants. For instance, the amine group can be a key anchor point for building amide or sulfonamide linkages, common motifs in agrochemical active ingredients. Similarly, the halogen atoms can be targeted for displacement or cross-coupling reactions to introduce further diversity into the molecular structure.

In the realm of specialty chemicals, this compound could be a precursor for pigments, dyes, or polymers. The pyrazine ring system is known to be a part of certain chromophores, and the substituents on this compound could be used to tune the color and other physical properties of such materials. However, without specific examples in the literature, its role in this sector remains speculative.

Emerging Roles in Ligand Design for Catalysis

The field of catalysis often utilizes nitrogen-containing heterocyclic compounds as ligands for transition metal catalysts. The two nitrogen atoms within the pyrazine ring of this compound, along with the exocyclic amine group, present potential coordination sites for metal ions. The electronic properties of the pyrazine ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methyl and amine groups, could modulate the stability and reactivity of a resulting metal complex.

Substituted pyrazines can act as bridging ligands, connecting two metal centers, or as terminal ligands. The specific steric and electronic environment created by the substituents on this compound could lead to catalysts with unique selectivity and activity in various organic transformations. For example, chiral catalysts for asymmetric synthesis could potentially be developed by introducing chiral moieties onto this pyrazine scaffold.

Despite this potential, a review of current scientific literature does not reveal specific instances of this compound being used as a ligand in a catalytic system. Research on the coordination chemistry of pyrazine derivatives is an active area, and it is conceivable that this compound could be explored in the future for such applications. rsc.org General studies on pyrazine derivatives have highlighted their ability to form stable complexes with various metals, which is a fundamental prerequisite for their use in catalysis. ajgreenchem.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions in the Field of 3-Bromo-5-chloro-6-methylpyrazin-2-amine Research

While this compound is available commercially, indicating its use as a building block in synthetic chemistry, dedicated academic publications focusing exclusively on this specific molecule are not prominent in the public domain. The primary academic contributions are therefore understood through the broader context of research on halogenated and substituted aminopyrazines.

The key contributions in this area are:

Development of Synthetic Scaffolds: Research has established polysubstituted pyrazines as crucial intermediates. The presence of multiple, distinct functional groups (amino, methyl) and two different halogens (bromo and chloro) on the pyrazine (B50134) ring makes compounds like this compound valuable for creating diverse molecular libraries.

Exploration of Biological Activity: The pyrazine nucleus is a well-established pharmacophore. Studies on various pyrazine derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The academic groundwork on these related structures provides a strong rationale for exploring the potential of derivatives synthesized from this compound.

Foundation for Materials Science: Pyrazine-containing molecules are recognized for their applications as dyes, organic semi-conductors, and electroluminescent materials. mdpi.com Academic work on π-conjugated systems incorporating the electron-deficient pyrazine ring has paved the way for its use in advanced materials.

The value of this compound is thus primarily as a versatile starting material, a contribution enabled by fundamental academic research into the synthesis and reactivity of pyrazine systems.

Current Challenges and Unaddressed Research Questions in Halogenated Pyrazinamine Chemistry

Despite the utility of halogenated pyrazinamines, significant challenges and unanswered questions persist, hindering their full exploitation.

Regioselectivity: A primary challenge is achieving regioselective functionalization. With two different halogen atoms (Br and Cl) and potential C-H activation sites, controlling which position reacts selectively under specific conditions is a complex problem. For instance, in transition metal-catalyzed cross-coupling reactions, achieving exclusive reactivity at the C-Br bond over the more stable C-Cl bond requires carefully optimized conditions. Developing synthetic methods that can reliably distinguish between these sites remains a critical hurdle. nih.govznaturforsch.com

Understanding Structure-Property Relationships: The electronic interplay between the amino group, the methyl group, and two different halogens on the pyrazine ring is complex. It is challenging to predict a priori how these substituents will influence the physicochemical properties (e.g., pKa, lipophilicity, crystal packing) and, consequently, the biological activity or material performance of its derivatives.

Scalability of Synthesis: While many functionalization methods exist at the laboratory scale, their transition to large-scale, cost-effective synthesis can be problematic. The development of robust and scalable reactions for modifying polysubstituted pyrazines is an ongoing need.

Mechanistic Insights: Detailed mechanistic studies into the reactions of complex pyrazines are often lacking. A deeper understanding of reaction pathways, transition states, and the role of catalysts would enable more rational design of synthetic routes and prediction of outcomes.

Future Perspectives for Advanced Functionalization and Derivatization Methodologies

The future of halogenated pyrazine chemistry lies in the development of more sophisticated and efficient synthetic tools to overcome the aforementioned challenges.

Late-Stage Functionalization (LSF): LSF techniques are crucial for modifying complex molecules without requiring de novo synthesis. unimi.it Future work should focus on applying LSF C-H activation methods to selectively introduce new functional groups onto the pyrazine core of this compound derivatives, allowing for rapid generation of analogues.

Orthogonal Catalysis: A significant opportunity lies in developing orthogonal catalytic systems that can selectively activate the C-Br bond in the presence of the C-Cl bond, or vice versa. This would enable stepwise, controlled derivatization of the molecule, vastly expanding its synthetic utility.

Biocatalysis and Green Chemistry: The use of enzymes for halogenation and dehalogenation reactions offers a promising green alternative to traditional chemical methods. Prospecting for novel halogenase enzymes that can act on pyrazine substrates could lead to highly selective and environmentally benign synthetic pathways.

Photoredox and Electrochemical Methods: These modern synthetic techniques offer unique reactivity profiles and can often be performed under mild conditions. Exploring their application for the functionalization of polyhalogenated pyrazines could unlock novel chemical transformations that are difficult to achieve with traditional thermal methods.

Potential for Novel Applications and Interdisciplinary Collaborations Utilizing this compound

The unique structure of this compound makes it a prime candidate for exploration in several cutting-edge applications, which will require significant interdisciplinary collaboration.

Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. Collaboration between synthetic chemists, computational chemists (for in silico docking and property prediction), and pharmacologists is essential to design and test new potential therapeutic agents, such as kinase inhibitors or antibacterials. nih.gov

Organic Electronics: The electron-deficient nature of the pyrazine ring is valuable for creating n-type organic semiconductors. By using this compound as a core and extending the π-conjugation through selective cross-coupling reactions, novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) could be developed. This requires collaboration between organic chemists and materials scientists/physicists.

Chemical Probes and Sensors: Derivatives could be designed as fluorescent probes for specific biological targets or as sensors for metal ions. The synthesis of such molecules would need to be guided by collaborations with biochemists and analytical chemists.

A summary of these future directions is presented in the table below.

Interactive Table: Future Research Trajectory for Halogenated Pyrazinamines

| Research Area | Key Challenges | Methodological Approaches | Potential Applications & Collaborations |

|---|---|---|---|

| Selective Synthesis | Achieving high regioselectivity in C-Br vs. C-Cl vs. C-H functionalization. | Orthogonal Cross-Coupling, Late-Stage Functionalization (LSF), Directed Metalation. | Applications: Combinatorial library synthesis. Collaborators: Catalyst development experts, computational chemists. |

| Medicinal Chemistry | Predicting biological activity, optimizing ADME properties. | Structure-Based Drug Design, Bioisosteric Replacement, High-Throughput Screening. | Applications: Anticancer agents, antibiotics. Collaborators: Pharmacologists, structural biologists. |

| Materials Science | Tuning electronic properties (e.g., band gap), controlling solid-state packing. | π-System Extension via Suzuki/Stille coupling, Polymerization. | Applications: Organic semiconductors, OLEDs. Collaborators: Materials scientists, physicists. |

| Green Chemistry | Reducing hazardous reagents and multi-step syntheses. | Biocatalysis (Enzymatic Halogenation), Flow Chemistry, Photoredox Catalysis. | Applications: Sustainable manufacturing. Collaborators: Biochemists, chemical engineers. |

Outlook on the Broader Impact of Halogenated Pyrazine Chemistry in Chemical Science

The study of halogenated pyrazines, including specific building blocks like this compound, continues to have a profound impact on chemical science. These structures are more than just synthetic curiosities; they are enabling tools for innovation. The strategic incorporation of halogen atoms is a proven method for modulating a molecule's steric and electronic profile, which in turn influences its physical properties and biological interactions. researchgate.net

In the future, the chemistry of halogenated pyrazines will be pivotal in:

Accelerating Drug Discovery: Providing access to novel chemical space and enabling the fine-tuning of lead compounds to improve efficacy and pharmacokinetic profiles. mdpi.com

Designing Smart Materials: Serving as fundamental units for the construction of next-generation organic electronics with tailored properties.

Advancing Catalysis: The development of selective methods for functionalizing these molecules will drive innovation in catalysis, leading to new reactions that can be applied across the field of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.